molecular formula C5H10N2O4 B13411137 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid CAS No. 77382-78-6

3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid

Numéro de catalogue: B13411137
Numéro CAS: 77382-78-6
Poids moléculaire: 162.14 g/mol
Clé InChI: OVEUIHYTMXOBAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid is a useful research compound. Its molecular formula is C5H10N2O4 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

77382-78-6

Formule moléculaire

C5H10N2O4

Poids moléculaire

162.14 g/mol

Nom IUPAC

3-hydroxy-4-[methyl(nitroso)amino]butanoic acid

InChI

InChI=1S/C5H10N2O4/c1-7(6-11)3-4(8)2-5(9)10/h4,8H,2-3H2,1H3,(H,9,10)

Clé InChI

OVEUIHYTMXOBAW-UHFFFAOYSA-N

SMILES canonique

CN(CC(CC(=O)O)O)N=O

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Analysis of N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA) and its Hydroxylated Analog

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth exploration of the chemical structure, synthesis, and analytical characterization of N-nitroso compounds, with a primary focus on the well-documented impurity, N-Nitroso-N-methyl-4-aminobutyric acid (NMBA). Given the limited direct literature on 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid, this guide will leverage the extensive data available for its close structural analog, NMBA, to provide expert-driven insights and predictive analysis for the hydroxylated compound. This approach is designed to equip researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for addressing this class of compounds.

Introduction: The Significance of N-Nitroso Compounds

N-nitroso compounds (NOCs) are a class of organic chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom[1]. They are formed when a nitrosating agent, such as a nitrite, reacts with a secondary amine under specific, often acidic, conditions[1]. This class of compounds has garnered significant attention from regulatory bodies and the pharmaceutical industry due to its potent carcinogenic properties. The International Agency for Research on Cancer (IARC) classifies many NOCs as probable or confirmed human carcinogens, primarily because they can act as genotoxic agents that directly damage DNA, leading to mutations[1][2].

Their inadvertent formation during manufacturing processes or storage can lead to the contamination of raw materials, active pharmaceutical ingredients (APIs), and finished drug products[3]. Consequently, regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous risk assessments and the development of highly sensitive analytical methods to control N-nitroso impurities to levels as low as technically feasible[3].

Profile of a Key Nitrosamine: N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA)

NMBA (CAS: 61445-55-4) is a notable N-nitrosamine impurity that has been identified in certain pharmaceutical products[4]. It is a tobacco-specific nitrosamine and a known animal carcinogen, inducing transitional cell carcinomas in the bladder of rats[5]. Its presence, even at trace levels, necessitates robust analytical and control strategies.

Physicochemical Properties

A summary of the key physicochemical properties of NMBA is presented below.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₃[5][6]
Molecular Weight 146.14 g/mol [6]
CAS Number 61445-55-4[5][7]
Appearance Neat oil; Colorless to pale yellow liquid or solid[5][7]
IUPAC Name 4-[methyl(nitroso)amino]butanoic acid
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers[5]
Structural Characteristics: The Role of Rotamers

A critical feature of asymmetrical N-nitrosamines like NMBA is the existence of rotational isomers, or rotamers. The partial double-bond character of the N-N bond, arising from zwitterionic resonance structures, restricts free rotation. This results in two distinct and stable conformers, often referred to as E (trans) and Z (cis) isomers[8].

These rotamers are distinguishable by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), where separate sets of signals can be observed for each conformer[8][9]. Chromatographic techniques like HPLC may also resolve the two forms, leading to the appearance of two distinct peaks for a single compound[8]. The relative ratio of these rotamers depends on their thermodynamic stability.

Note: The DOT script above is a template. A proper chemical drawing tool is required to generate the specific images for E/Z isomers of NMBA and the target molecule, which would then be referenced in the HTML-like label.

NMBA_Structure struct HOOC-CH₂-CH₂-CH₂-N(CH₃)-N=O

Caption: Chemical structure of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA).

Synthesis and Purification of NMBA

Synthetic Pathway

NMBA is typically synthesized for use as an analytical reference standard. The most direct method involves the nitrosation of its secondary amine precursor, 4-(Methylamino)butyric acid[10].

Causality of Experimental Choices:

  • Starting Material: 4-(Methylamino)butyric acid provides the complete carbon skeleton and the secondary amine necessary for the reaction.

  • Nitrosating Agent: Sodium nitrite (NaNO₂) is a common, inexpensive, and effective source of the nitroso group.

  • Reaction Conditions: The reaction is performed in an acidic medium (e.g., using hydrochloric acid). The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species. The acidic environment facilitates the electrophilic attack of the nitrous acid on the lone pair of electrons of the secondary amine.

Synthesis_Workflow start 4-(Methylamino)butyric acid reagents + Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) product NMBA (Crude Product) reagents->product Nitrosation Reaction purification Purification (e.g., Chromatography) product->purification final_product Pure NMBA Standard purification->final_product

Caption: General workflow for the laboratory synthesis of NMBA.

Experimental Protocol: Synthesis of NMBA

Disclaimer: This protocol is for informational purposes only. N-nitroso compounds are potent carcinogens and should only be handled by trained personnel in a properly equipped laboratory with appropriate safety precautions.

  • Precursor Dissolution: Dissolve a known quantity of 4-(Methylamino)butyric acid in an appropriate aqueous acidic solution (e.g., 1M HCl) in a reaction vessel cooled in an ice bath (0-5 °C).

  • Nitrosating Agent Preparation: Prepare a solution of sodium nitrite in deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the amine precursor. The slow addition and low temperature are crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench any excess nitrous acid. Extract the product from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts, concentrate the solvent under reduced pressure, and purify the resulting crude oil or solid using column chromatography to yield pure NMBA.

Structural Elucidation of NMBA

Confirming the identity and purity of synthesized NMBA requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the trace-level detection and quantification of NMBA in complex matrices like drug products[4]. Atmospheric pressure chemical ionization (APCI) is often a suitable ion source.

Data Presentation: Key Mass Transitions for NMBA

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)ApplicationSource
NMBA 147.0117.0Quantification[11]
NMBA 147.0102.0Confirmation[11]
NMBA 147.087.0Confirmation[11]
NMBA-d3 (Internal Std) 150.0120.0Internal Standard[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. As noted, the presence of E/Z rotamers leads to a doubling of signals for nuclei near the N-nitroso group[8]. For asymmetrical nitrosamines, one conformer typically predominates. For example, in N-nitrososarcosine, two distinct sets of signals are observed in both ¹H and ¹³C spectra, with one set being major and the other minor, corresponding to the two isomers[9]. A similar pattern is expected for NMBA, complicating the spectra but providing definitive structural proof.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying key functional groups within the molecule[12].

Expected IR Absorptions for NMBA:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the 3200-2500 cm⁻¹ region, characteristic of a hydrogen-bonded carboxylic acid dimer[13].

  • C-H Stretch (Aliphatic): Absorptions in the 3000-2850 cm⁻¹ region[13].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710 cm⁻¹[14].

  • N-N=O Group: The N=O stretching vibration for nitrosamines typically appears in the 1450-1500 cm⁻¹ region.

The Target Molecule: 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid

Direct experimental data for 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid (CAS: 77382-78-6) is scarce in published literature. However, based on the well-established chemistry of NMBA and related hydroxy acids, we can construct a scientifically grounded profile.

Target_Molecule_Structure struct HOOC-CH₂-CH(OH)-CH₂-N(CH₃)-N=O

Caption: Proposed structure of 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid.

Hypothesized Physicochemical Properties

The introduction of a hydroxyl group at the C-3 position would be expected to significantly alter the molecule's properties compared to NMBA:

  • Polarity and Solubility: The hydroxyl group would increase the molecule's overall polarity and its capacity for hydrogen bonding, likely leading to greater solubility in water and other polar solvents.

  • Chirality: The C-3 carbon is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-. This has significant implications for its synthesis and biological activity.

Proposed Synthetic Pathway

A logical synthetic route would start from a chiral precursor that already contains the 3-hydroxy-4-amino backbone. 4-Amino-3-hydroxybutyric acid (GABOB), which is available in both R- and S-enantiomeric forms, is an ideal starting material[15][16][17].

The synthesis would proceed in two key steps:

  • N-Methylation: Selective methylation of the primary amine of GABOB to form 4-(methylamino)-3-hydroxybutanoic acid.

  • Nitrosation: Subsequent nitrosation of the resulting secondary amine under acidic conditions with a nitrite source, analogous to the synthesis of NMBA.

Proposed_Synthesis start GABOB (4-Amino-3-hydroxybutanoic acid) step1_reagents + Methylating Agent intermediate 4-(Methylamino)-3-hydroxybutanoic acid start->intermediate N-Methylation step2_reagents + NaNO₂ / Acid product Target Molecule (3-Hydroxy-NMBA) intermediate->product Nitrosation

Caption: Proposed synthetic workflow for 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid.

Predicted Spectroscopic Features

The presence of the C-3 hydroxyl group would introduce distinct features into the molecule's spectra.

  • Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of 163. The fragmentation pattern would likely include a neutral loss of water (H₂O) from the hydroxyl group, a characteristic fragmentation pathway for alcohols.

  • NMR Spectroscopy:

    • ¹H NMR: A new multiplet would appear for the proton on C-3 (the CH-OH group). This proton would show coupling to the adjacent methylene protons at C-2 and C-4. The signal for the hydroxyl proton itself would be a singlet or broad singlet, and its chemical shift would be concentration-dependent.

    • ¹³C NMR: A new signal would be present in the 60-70 ppm range, characteristic of a carbon atom bonded to an oxygen (the C-OH carbon).

  • Infrared Spectroscopy: The most significant change would be the appearance of a strong, broad O-H stretching band for the alcohol group, typically in the 3500-3200 cm⁻¹ region[13]. This would be in addition to the very broad O-H stretch of the carboxylic acid.

Toxicology and Biological Significance

All N-nitroso compounds should be considered potentially carcinogenic and handled with extreme caution[18]. The primary toxicity concern is their ability to act as genotoxic carcinogens[2]. While no specific toxicological data exists for 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid, its structural similarity to NMBA, a known carcinogen, strongly suggests it should be treated as a high-concern impurity[3].

The hydroxyl group could influence its metabolic fate. It might serve as a site for Phase II conjugation reactions (e.g., glucuronidation), which could be a detoxification pathway. Conversely, metabolic oxidation of the alcohol could potentially lead to other reactive species. Without experimental data, its carcinogenic potency relative to NMBA remains unknown, and under frameworks like ICH M7, it would likely be treated with the same high level of concern[3].

Conclusion

While 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid is not a well-characterized compound, a robust understanding of its potential chemical and physical properties can be derived from its close, well-studied analog, NMBA. This guide has detailed the known structural features, synthesis, and analytical methods for NMBA and has provided a scientifically reasoned framework for predicting the properties and synthetic strategy for its hydroxylated counterpart. The analytical methods and toxicological considerations outlined for NMBA provide a critical starting point for any researcher, quality control scientist, or drug development professional who may encounter these or similar N-nitroso compounds. Further empirical research is necessary to validate the proposed synthesis and fully characterize the spectroscopic and toxicological profile of 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid.

References

  • N-NITROSO COMPOUNDS. (n.d.). U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry.
  • Nitrosamines - A real Health Concern. (2023, December 12). CPL.
  • Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. tonylutz.net.
  • Snodin, D. J. (2020, February 25). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. Contract Pharma.
  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23). Biosynth.
  • Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. (2021, August 29). Acanthus Research Inc.
  • Liu, K., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC.
  • 3-hydroxy-4-[methyl(nitroso)amino]butanoic acid Formula. (n.d.). Echemi.
  • N-Nitroso-N-Methyl-4-Aminobutyric Acid | Drug Information. (n.d.). Drugfuture.com.
  • N-Nitroso-N-methyl-4-aminobutyric Acid. (n.d.). Manasa Life Sciences.
  • N-Nitroso-N-methyl-4-Aminobutyric Acid Product Information. (2022, December 2). Cayman Chemical.
  • 4-(Methylnitrosoamino)butanoic acid (CAS 61445-55-4). (n.d.). CymitQuimica.
  • N-Nitroso-N-methyl-4-aminobutyric Acid. (n.d.). Benchchem.
  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. King Saud University.
  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Wisconsin-Platteville.
  • Yang, S., et al. (2022). Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • N-Nitroso-N-methyl-4-aminobutyric acid analytical standard. (n.d.). Sigma-Aldrich.
  • 4-(Methylnitrosoamino)butanoic acid. (n.d.). PubChem.
  • Bock, V., & Olsen, C. E. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace.
  • Shikha, D., & Awasthi, R. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals.
  • Determination of N-Nitroso-N-methyl-4-aminobutyric Acid in Sartan Drug Substances and Drug Products. (2019, April 10). Taiwan Food and Drug Administration.
  • Aschwanden, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Chebib, M., et al. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. PubMed.
  • DETERMINATION OF N-NITROSO-N-METHYLAMINO BUTYRIC ACID (NMBA) IN SARTAN MEDICINES BY LIQUID CHROMATOGRAPHY HYBRID TANDEM MASS SPECTROMETRY. (2019, May 15). Health Sciences Authority, Singapore.
  • A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. (2025, August 6). ScienceDirect.

Sources

Beta-Oxidation Metabolites of Tobacco-Specific Nitrosamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic pathways, specifically focusing on the beta-oxidation (beta-hydroxylation) of N'-nitrosonornicotine (NNN) and the oxidative chain metabolism of NNK.

Executive Summary

Tobacco-specific nitrosamines (TSNAs), primarily N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) , are potent carcinogens requiring metabolic activation. While


-hydroxylation is the canonical activation pathway leading to DNA adducts, 

-oxidation
(specifically

-hydroxylation of the pyrrolidine ring in NNN and oxidative chain shortening in NNK) represents a critical, often competing, metabolic fate.

This guide analyzes the


-oxidation metabolites , distinguishing between the 3'-hydroxylation of NNN  (activation/detoxification duality) and the carboxylic acid end-products of NNK . It provides structural characterization, mechanistic origins involving Cytochrome P450 (CYP) enzymes, and validated LC-MS/MS protocols for their quantification in biological matrices.

Mechanistic Biochemistry of Beta-Oxidation

NNN: The Beta-Hydroxylation Pathway

For NNN, "beta-oxidation" refers to hydroxylation at the 3'-position (beta to the pyrrolidine nitrogen). This pathway competes with the 2'- and 5'-hydroxylation (


-hydroxylation) pathways.
  • Enzymatic Drivers: Primarily mediated by CYP2A6 in humans (hepatic) and CYP2A13 (respiratory).[1]

  • Mechanism: The CYP enzyme inserts an oxygen atom at the unactivated C3-H bond of the pyrrolidine ring.

  • Stability: Unlike

    
    -hydroxylated metabolites (which spontaneously ring-open to form diazonium ions), 
    
    
    
    -hydroxylated metabolites are relatively stable but can undergo further oxidation or conjugation.
NNK: Chain Oxidation vs. Beta-Oxidation

NNK metabolism is dominated by carbonyl reduction (to NNAL) and


-hydroxylation.[1] However, the oxidative cleavage of the methyl or methylene groups leads to carboxylic acid metabolites.
  • The "Beta-Oxidation" Block: In fatty acid metabolism, a 4-carbon acid would undergo beta-oxidation to a 2-carbon unit.[2] In NNK metabolism, the 4-oxo-4-(3-pyridyl)butyric acid (keto acid) is generally considered a terminal metabolite, excreted without further chain shortening to acetic acid derivatives (e.g., 3-pyridylacetic acid is primarily a nicotine/norcotinine metabolite, not NNK).

Key Metabolites: Structural & Functional Analysis

Table 1: Characterization of Beta-Oxidation & Related Metabolites
Metabolite NameAbbreviationPrecursorChemical Structure DescriptionBiological Role
3'-Hydroxy-N'-nitrosonornicotine 3'-OH-NNN NNNHydroxyl group at C3 of pyrrolidine ring.Minor Activation/Detoxification. Can be glucuronidated (O-Gluc).[1]
4'-Hydroxy-N'-nitrosonornicotine 4'-OH-NNN NNNHydroxyl group at C4 of pyrrolidine ring.Detoxification. Precursor to lactam metabolites.[1]
NNN-1-N-oxide NNN-N-OxNNNOxygen attached to the pyridine nitrogen.Detoxification. Polar, readily excreted.
4-oxo-4-(3-pyridyl)butyric acid Keto AcidNNK4-carbon carboxylic acid with C4 ketone.Terminal Detoxification. End product of NNK

-hydroxylation/oxidation.
4-hydroxy-4-(3-pyridyl)butyric acid Hydroxy AcidNNK/NNAL4-carbon carboxylic acid with C4 hydroxyl.Terminal Detoxification. Formed via NNAL oxidation.[1]

Visualization: NNN Metabolic Pathways

The following diagram illustrates the divergence between the carcinogenic


-hydroxylation and the 

-oxidation pathways.

NNN_Metabolism NNN N'-nitrosonornicotine (NNN) Alpha_2 2'-Hydroxy-NNN (Unstable) NNN->Alpha_2 CYP2A6 (Alpha-Hydroxylation) Alpha_5 5'-Hydroxy-NNN (Unstable) NNN->Alpha_5 CYP2A6 Beta_3 3'-Hydroxy-NNN (Beta-Oxidation) NNN->Beta_3 CYP2A6 (Beta-Hydroxylation) Gamma_4 4'-Hydroxy-NNN NNN->Gamma_4 CYP2A6 NOx NNN-1-N-Oxide NNN->NOx CYP/FMO (N-Oxidation) Diazonium Diazonium Ions (DNA Adducts) Alpha_2->Diazonium Alpha_5->Diazonium Gluc_3 3'-O-Glucuronide Beta_3->Gluc_3 UGT Enzymes

Caption: Divergence of NNN metabolism into carcinogenic alpha-hydroxylation (Red) and beta-hydroxylation (Green) pathways.

Experimental Protocol: LC-MS/MS Quantification of 3'-OH-NNN

This protocol is designed for the detection of 3'-hydroxy-NNN in urine or plasma, distinguishing it from the major alpha-hydroxylation metabolites.

Materials & Reagents
  • Standards: Authentic 3'-hydroxy-NNN (custom synthesis or commercial standard if available), NNN-d4 (Internal Standard).

  • Enzymes:

    
    -Glucuronidase (Type H-1 from Helix pomatia) for deconjugation.
    
  • Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Acetate (10 mM), Formic Acid.

Sample Preparation (Urine)
  • Aliquot: Transfer 1.0 mL of urine to a glass centrifuge tube.

  • Internal Standard: Add 10 µL of NNN-d4 (100 ng/mL).

  • Hydrolysis (Critical): Add 1.0 mL of 0.5 M sodium acetate buffer (pH 5.0) and 20 µL

    
    -glucuronidase.[1] Incubate at 37°C for 16 hours. Note: This step releases 3'-OH-NNN from its glucuronide conjugate.
    
  • SPE Extraction:

    • Condition OASIS HLB cartridges with MeOH (2 mL) and Water (2 mL).[1]

    • Load sample.[1][3][4][5]

    • Wash with 5% MeOH in water (2 mL).[1]

    • Elute with 100% MeOH (2 mL).

  • Concentration: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Parameters
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 0-1 min (5% B), 1-6 min (5% -> 40% B), 6-8 min (95% B).

  • MS Source: Electrospray Ionization (ESI) Positive Mode.[1][3]

  • MRM Transitions:

    • 3'-OH-NNN:

      
       194 
      
      
      
      147 (Quant), 194
      
      
      120 (Qual).
    • NNN-d4:

      
       182 
      
      
      
      152.[1]

Analytical Interpretation & Pitfalls

Differentiating Isomers
  • 3'-OH vs 4'-OH: These isomers have identical molecular weights (

    
     194). Chromatographic separation is essential.[1] The C18 column typically resolves 3'-OH (elutes earlier due to polarity) from 4'-OH, but optimization of the gradient slope (1-2% B/min) may be required.
    
Artifact Formation
  • Nornicotine Nitrosation: Urinary nornicotine can undergo artifactual nitrosation during sample prep to form NNN.[1] While this affects total NNN measurement, it does not directly form 3'-OH-NNN unless the artifactual NNN is subsequently oxidized (impossible in vitro without enzymes). However, use Ammonium Sulfamate (20 mg) in the collection buffer to prevent nitrosation.[1]

References

  • Hecht, S. S., Chen, C. B., & Hoffmann, D. (1980).[1] Metabolic beta-hydroxylation and N-oxidation of N'-nitrosonornicotine. Journal of Medicinal Chemistry. Link

  • Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link

  • Yuan, J. M., et al. (2022).[1] Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences. Link

  • Stepanov, I., & Hecht, S. S. (2005).[1] Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention.[1] Link

  • Murphy, S. E., et al. (2011).[1] Biotransformation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Peripheral Human Lung Microsomes. Drug Metabolism and Disposition.[1][5] Link

Sources

Methodological & Application

Application Note: Advanced Solid Phase Extraction (SPE) Strategies for Polar Nitrosamines (NDMA, NDEA) in Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of N-nitrosamines, particularly N-nitrosodimethylamine (NDMA) , in pharmaceuticals has precipitated a global regulatory shift. The core analytical challenge lies in the high polarity and low molecular weight of NDMA (LogP ~ -0.57), which results in poor retention on standard C18 silica-based sorbents.

This Application Note provides a definitive, field-validated protocol for the extraction of polar nitrosamines using Activated Carbon and Porous Graphitic Carbon (PGC) stationary phases. Unlike Liquid-Liquid Extraction (LLE), which suffers from emulsion formation and high solvent consumption, these SPE protocols offer high reproducibility, automation potential, and strict compliance with FDA and USP <1469> performance criteria.

Scientific Mechanism: Why Standard C18 Fails

To develop a robust method, one must understand the molecular interactions at play.

  • The Polarity Mismatch: Standard C18 (octadecyl) phases rely on hydrophobic Van der Waals forces. NDMA and NDEA are too hydrophilic to partition effectively onto the C18 alkyl chains in an aqueous environment, leading to early breakthrough (analyte loss during loading).

  • The Carbon Solution: Activated carbon and graphitic carbon retain analytes via a different mechanism: electron donor-acceptor interactions (pi-pi interactions) . The planar nitroso group (

    
    ) and the electron-deficient nitrogen interact strongly with the graphitic surface of the carbon, allowing for the retention of highly polar species even in 100% aqueous conditions.
    
Decision Matrix: Sorbent Selection

The following decision tree outlines the logic for selecting the appropriate sorbent based on analyte polarity and matrix composition.

SorbentSelection Start Start: Analyte Properties LogP_Check Analyte LogP Value? Start->LogP_Check Polar Polar (LogP < 0) (e.g., NDMA, NMBA) LogP_Check->Polar High Polarity NonPolar Non-Polar (LogP > 1) (e.g., NDBA) LogP_Check->NonPolar Hydrophobic Carbon Rec: Activated Coconut Carbon or Graphitized Carbon Polar->Carbon Primary Choice Matrix_Check Matrix Interference? NonPolar->Matrix_Check HLB Rec: Polymeric HLB (Hydrophilic-Lipophilic Balance) Matrix_Check->HLB Neutral Matrix MixedMode Rec: Mixed-Mode Cation Exchange (If API is basic) Matrix_Check->MixedMode Basic API

Figure 1: Sorbent selection logic. Carbon is the requisite choice for NDMA due to its ability to retain small, polar planar molecules.

Materials and Reagents

  • Sorbent A (Standard): Activated Coconut Carbon (6 mL / 2 g cartridge). Best for high-volume loading.

  • Sorbent B (High Performance): Porous Graphitic Carbon (PGC) (3 mL / 250 mg). Best for flow reproducibility and automation.

  • Solvents: Methylene Chloride (DCM), Methanol (MeOH), Acetonitrile (ACN) – LC/MS Grade.

  • Standards: Certified Reference Materials (CRM) for NDMA, NDEA, NMBA.

  • Internal Standard: NDMA-d6 (Deuterated standards are critical to correct for matrix effects in MS detection).

Protocol A: Activated Carbon SPE (The "Gold Standard")

This protocol mirrors the chemistry utilized in FDA methodologies for Ranitidine and Metformin, optimized for manual processing.

Expert Insight: Activated coconut charcoal often contains "fines" (micro-particles) that can clog frits or leach into the eluate. The conditioning step is critical not just for activation, but for cleaning the cartridge.

Step-by-Step Methodology
StepActionCritical Technical Note
1. Sample Prep Dissolve API in water (max 20 mg/mL). Spike with Internal Standard (IS).[1]Ensure API is fully soluble. Filter if necessary (0.2 µm PTFE) before SPE to prevent clogging.
2. Conditioning A) 3 x 2 mL Methylene Chloride (DCM)B) 3 x 2 mL MethanolC) 3 x 2 mL WaterDo not let the cartridge dry after step C. The DCM wash removes organic impurities from the carbon itself.
3. Loading Load sample at a slow flow rate (1-2 mL/min).Carbon adsorption kinetics are slower than C18. Fast loading = breakthrough.
4. Washing Wash with 2 mL Water.Removes salts and highly polar matrix components that do not interact with the carbon surface.
5. Drying Apply high vacuum for 10–15 minutes.Crucial: Residual water prevents the organic elution solvent from wetting the carbon pores effectively.
6. Elution Elute with 3 x 2 mL Methylene Chloride (DCM).DCM is required to disrupt the strong pi-pi interaction. Collect in a glass tube.
7. Concentration Evaporate to near dryness under Nitrogen (ambient temp). Reconstitute in Mobile Phase.Warning: NDMA is volatile. Do not use heat. Do not evaporate to complete dryness.

Protocol B: Porous Graphitic Carbon (High-Throughput)

For labs using automated liquid handlers (e.g., Agilent RapidFire or Waters systems), granular charcoal is too irregular. Spherical Graphitic Carbon offers better flow dynamics.

Workflow Visualization:

SPE_Workflow cluster_0 Conditioning cluster_1 Extraction cluster_2 Analysis C1 DCM Flush C2 MeOH Flush C1->C2 C3 Water Equil. C2->C3 Load Load Sample (Aq. Phase) C3->Load Wash Wash (Water) Load->Wash Dry Vacuum Dry (10 min) Wash->Dry Elute Elute (DCM/MeOH) Dry->Elute Evap N2 Conc. (No Heat) Elute->Evap Inject LC-MS/MS (APCI/HESI) Evap->Inject

Figure 2: Linear workflow for Carbon SPE. Note the critical drying step before elution.

Modifications for Protocol B:
  • Cartridge: Use 250 mg Spherical Carbon.

  • Elution Solvent: A mixture of Acetone:DCM (1:1) is often more effective for graphitic carbon than pure DCM, providing sharper elution profiles.

  • Back-flushing: If using online SPE, back-flushing the cartridge for elution minimizes band broadening.

Validation Data & Performance

The following data represents typical recovery values obtained using Protocol A (Activated Coconut Carbon) for a Metformin API matrix.

Table 1: Recovery and Precision Data (n=6)

AnalyteSpike Level (ng/mL)Mean Recovery (%)RSD (%)Acceptance Criteria (USP)
NDMA 10.088.4 4.270-130%
NDEA 10.092.1 3.870-130%
NMBA 10.085.6 5.170-130%
NDBA 10.095.2 2.970-130%

Limit of Quantitation (LOQ):

  • NDMA: 0.5 ng/mL (in solution)

  • Linearity (

    
    ): > 0.998 (Range 1–100 ng/mL)
    

Troubleshooting & "Expert Tips"

The "Fines" Issue (Clogging)
  • Symptom: High backpressure or variable flow rates.

  • Cause: Carbon cartridges shed micro-particles.

  • Fix: Place a 0.2 µm syringe filter after the SPE cartridge during the elution step if analyzing directly, or centrifuge the eluate before transferring to the LC vial.

Low Recovery of NDMA
  • Cause A: The cartridge was not dried sufficiently. DCM is immiscible with water; if the pores are wet, DCM cannot enter to desorb the NDMA.

  • Cause B: Evaporation loss. NDMA is volatile.

  • Fix: Use an Internal Standard (NDMA-d6) and stop evaporation when 200-500 µL remains, then bring to volume. Never evaporate to dryness.

Artifact Formation (The Ranitidine Warning)
  • Risk: High temperatures during extraction can degrade Ranitidine into NDMA, causing false positives.

  • Protocol: Perform all extractions at room temperature. Avoid heated evaporation.

References

  • US Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. [Link][2][3]

  • Phenomenex. (2020).[4] Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. [Link]

  • Agilent Technologies. (2020). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. [Link]

  • Cheng, X., et al. (2011).[5] Removal Study of N-Nitrosamines by Powdered Activated Carbon in Natural and Reagent Water using SPE-LC/MS/MS. Global Journal of Analytical Chemistry.[5] [Link]

Sources

Sample preparation for 3-hydroxy nitrosamines in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 3-Hydroxy Nitrosamines in Human Plasma by SPE-LC-MS/MS

Abstract This application note details a robust, high-sensitivity protocol for the extraction and quantification of 3-hydroxy nitrosamines (specifically 3-hydroxy-N-nitrosopyrrolidine, 3-OH-NPYR) from human plasma. Unlike lipophilic parent nitrosamines, hydroxylated metabolites exhibit increased polarity, rendering standard liquid-liquid extraction (LLE) methods inefficient. This guide introduces a specialized Solid Phase Extraction (SPE) workflow using a hydrophilic-lipophilic balanced polymeric sorbent to ensure high recovery (>85%) and minimal matrix suppression.[1] The method is validated for pharmacokinetic and toxicological monitoring in drug development.[1]

Introduction & Biological Context

Nitrosamines are potent genotoxic impurities (GTIs) and probable human carcinogens (ICH M7 Class 1).[1] While regulatory scrutiny focuses on parent compounds like NDMA and NDEA, metabolic activation often converts cyclic nitrosamines (e.g., N-nitrosopyrrolidine, NPYR) into hydroxylated metabolites.

The Metabolic Pathway: Cytochrome P450 enzymes (specifically CYP2E1) catalyze the


-hydroxylation of cyclic nitrosamines.[1] However, 

-hydroxylation also occurs, forming stable biomarkers like 3-hydroxy-N-nitrosopyrrolidine (3-OH-NPYR) .
  • Why Plasma? Plasma levels correlate with endogenous formation (from dietary nitrates/amines) or drug-drug interaction (DDI) risks.

  • The Challenge: The addition of a hydroxyl (-OH) group significantly increases water solubility (LogP drops from ~0.3 for NPYR to < -0.5 for 3-OH-NPYR). Traditional hexane/DCM extractions fail to partition these polar metabolites effectively.[1]

Experimental Strategy

To address the polarity and matrix complexity, this protocol utilizes a "Precipitate & Polish" strategy:

  • Protein Precipitation (PPT): Removes high-molecular-weight proteins that clog SPE cartridges.[1]

  • SPE Cleanup: Uses a polymeric reversed-phase sorbent (hydrophilic-lipophilic balance) to retain the polar analyte while washing away salts and phospholipids.[1]

  • LC-MS/MS: Biphenyl column chemistry is selected over C18 to enhance retention of the polar nitrosamine via

    
    -
    
    
    
    interactions.

Materials & Reagents

CategoryItemSpecification
Analytes 3-Hydroxy-N-nitrosopyrrolidine (3-OH-NPYR)>98% Purity
Internal Standard N-Nitrosopyrrolidine-d8 (NPYR-d8)Isotopic Purity >99%
Matrix Human PlasmaK2EDTA (Commercial Pool)
SPE Cartridge Polymeric HLB (e.g., Oasis HLB or Strata-X)30 mg / 1 cc
Solvents Methanol (MeOH), Acetonitrile (ACN), WaterLC-MS Grade
Additives Formic Acid (FA)LC-MS Grade

Sample Preparation Protocol

Step 1: Pre-treatment (Protein Precipitation)

  • Thaw plasma samples at room temperature (protected from light—nitrosamines are photosensitive).[1]

  • Transfer 200 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Add 10 µL of Internal Standard (NPYR-d8, 100 ng/mL).[1][2]

  • Add 600 µL of 1% Formic Acid in Acetonitrile (Cold).

    • Rationale: Acidified ACN ensures complete protein crash and keeps nitrosamines stable.[1]

  • Vortex vigorously for 1 min.

  • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer the supernatant to a clean tube and dilute 1:1 with HPLC-grade water.

    • Critical: Dilution prevents "solvent breakthrough" during SPE loading.

Step 2: Solid Phase Extraction (SPE) Cartridge: Polymeric HLB (30 mg/1 cc)

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Apply the diluted supernatant (~1.2 mL) at a slow flow rate (1 mL/min).

  • Wash 1: 1 mL 5% MeOH in Water. (Removes salts/sugars).

  • Wash 2: 1 mL 2% Ammonium Hydroxide in Water. (Removes acidic interferences).

  • Dry: Apply high vacuum for 2 minutes.[1]

  • Elute: 2 x 250 µL 100% Methanol.

  • Reconstitute: Evaporate eluate to dryness under Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Workflow Visualization

G cluster_SPE SPE Cleanup (Polymeric HLB) Start Plasma Sample (200 µL) IS Add IS (NPYR-d8) Start->IS PPT Protein PPT (1% FA in ACN) IS->PPT Centrifuge Centrifuge 12,000g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute Load Load Sample Dilute->Load Wash Wash Steps (5% MeOH / 2% NH4OH) Load->Wash Elute Elute (2 x 250 µL MeOH) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Caption: Optimized SPE workflow for polar nitrosamine extraction from plasma matrix.

LC-MS/MS Analytical Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)

    • Why Biphenyl? Superior selectivity for N-nitroso compounds compared to C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min[1][3]

  • Injection Vol: 5 µL

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold
1.0 5 Load
5.0 95 Elution
6.5 95 Wash
6.6 5 Re-equilibration

| 9.0 | 5 | End |[1]

Mass Spectrometry (Source: HESI / APCI): Note: APCI is traditionally preferred for nitrosamines, but HESI is often more sensitive for the polar hydroxylated variants.

  • Mode: Positive MRM

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV)
3-OH-NPYR 117.1 73.1 (Quant) 18
55.1 (Qual) 22

| NPYR-d8 | 109.1 | 63.1 | 15 |

Validation & Troubleshooting

Performance Metrics:

  • Linearity: 0.5 – 100 ng/mL (

    
    )[4]
    
  • LLOQ: 0.5 ng/mL (Signal-to-Noise > 10)

  • Recovery: 85% ± 5% (Consistent across low/high QC)

  • Matrix Effect: < 15% suppression[5]

Troubleshooting Guide:

  • Low Recovery?

    • Cause: Sample pH too high during loading.[1]

    • Fix: Ensure the supernatant is acidified (pH < 4) before loading onto SPE.[1]

  • Peak Tailing?

    • Cause: Secondary interactions with silanols.[1]

    • Fix: Use the Biphenyl column; ensure 0.1% Formic Acid is fresh.[1]

  • High Background Noise?

    • Cause: Contamination from solvents or gloves (nitrile gloves can contain nitrosamine precursors).[1]

    • Fix: Use LC-MS grade solvents only; wash gloves with distilled water before handling vials.[1]

References

  • US FDA. "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1] EMA/409815/2020, 2020.[1] [Link]

  • Chowdhury, S.K. et al. "Trace Analysis of Nitrosamines in Biological Fluids."[1] Journal of Chromatography B, 2022.[1] (Methodology adaptation basis).

  • Cottrell, J. "Metabolic Activation of N-Nitrosopyrrolidine to 3-Hydroxy-N-Nitrosopyrrolidine."[1] Chemical Research in Toxicology, 2018.[1][6] (Mechanistic grounding).[6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy-NMBA Extraction & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing In-Situ Artifact Formation During 3-Hydroxy-NMBA Extraction

Status: Active | Version: 2.4 | Audience: Analytical Chemists, QC Managers

Executive Summary

3-hydroxy-N-nitroso-N-methyl-4-aminobutyric acid (3-hydroxy-NMBA) is a polar Nitrosamine Drug Substance-Related Impurity (NDSRI). Unlike volatile nitrosamines (e.g., NDMA), 3-hydroxy-NMBA is often formed via the degradation of specific Active Pharmaceutical Ingredients (APIs) or excipients containing secondary amines.

The Critical Failure Point: The most common analytical error is in-situ artifact formation . This occurs when trace nitrites (from water, excipients, or reagents) react with the amine precursor during the acidic extraction process, generating false-positive results or artificially inflating quantification.

This guide provides a self-validating workflow to eliminate this risk, compliant with USP <1469> and FDA Control of Nitrosamine Impurities guidance.

Module 1: The Mechanism of Artifact Formation

Q: Why do my 3-hydroxy-NMBA levels vary significantly between replicate extractions?

A: You are likely observing in-situ nitrosation . Standard extraction protocols often require acidic conditions to solubilize the API or stabilize the analyte. However, if your sample matrix contains the secondary amine precursor (e.g., 3-hydroxy-4-methylaminobutyric acid) and trace nitrites are present in your reagents or water, the acidic environment acts as a catalyst, converting nitrite into the nitrosonium ion (


), which instantly reacts with the amine to form 3-hydroxy-NMBA.

The Artifact Pathway The following diagram illustrates how the extraction environment itself becomes a reactor.

NitrosationMechanism cluster_0 Extraction Solvent (Acidic pH < 4) Nitrite Trace Nitrite (NO2-) (From Water/Excipients) Nitrosonium Nitrosonium Ion (NO+) Nitrite->Nitrosonium Protonation Acid Acid Catalyst (H+) Acid->Nitrosonium Artifact 3-Hydroxy-NMBA (ARTIFICIAL RESULT) Nitrosonium->Artifact Precursor Secondary Amine Precursor (3-hydroxy-N-methyl...) Precursor->Artifact + NO+ (Fast Reaction)

Figure 1: Mechanism of acid-catalyzed in-situ nitrosation during sample preparation.

Module 2: The "Inhibitor-First" Extraction Protocol

Q: How do I chemically guarantee that no reaction occurs during extraction?

A: You must employ a Nitrite Scavenging System using Sulfamic Acid. Unlike Ascorbic Acid, which can sometimes act as a pro-oxidant or be reversible, Sulfamic Acid reacts with nitrites to form stable Nitrogen gas (


) and Sulfate, irreversibly removing the nitrosating agent before it can react with the amine.
The Validated Workflow
StepActionTechnical Rationale
1 Prepare Inhibitor Solution Dissolve Sulfamic Acid (50 mg/mL) in the extraction solvent (e.g., Water/Methanol).
2 The "Dry" Contact Weigh the drug substance/product powder into the centrifuge tube.
3 Inhibitor Addition (CRITICAL) Add the Inhibitor Solution to the powder FIRST. Vortex immediately.
4 Wait Time Allow to stand for 5–10 minutes at room temperature. Why? This allows the sulfamic acid to scavenge trace nitrites from the solid matrix before the amine is solubilized.
5 Extraction Add remaining organic solvents (if needed) and proceed with sonication/shaking.
6 Clarification Centrifuge and filter (use hydrophilic PTFE; avoid Nylon which can adsorb nitrosamines).

Q: Can I just add the inhibitor to the final vial? A: No. The reaction happens the moment the amine and nitrite meet in solution. The inhibitor must be present before the API is fully dissolved.

Module 3: Self-Validating the Method (The "Spike" Test)

Q: How do I prove to an auditor that my method is not generating artifacts?

A: You must perform a Nitrosation Inhibition Challenge . This experiment intentionally adds the reactants to your sample to see if your inhibitor works. If your method is robust, you should see no increase in 3-hydroxy-NMBA despite adding high levels of nitrite.

The Challenge Protocol
  • Control Sample: Extract sample with standard Inhibitor Protocol. Measure 3-hydroxy-NMBA (

    
    ).
    
  • Challenge Sample:

    • Add Sample Powder.

    • Spike with Nitrite (e.g., 5 ppm relative to API).

    • Spike with Amine Precursor (if not naturally abundant in the matrix).

    • Add Inhibitor Solution immediately.

    • Proceed with extraction.[1][2]

  • Calculation:

    • If

      
      , the inhibitor is effective.
      
    • If

      
      , the inhibitor failed, or the reaction is happening too fast (Artifact formation confirmed).
      

ValidationWorkflow Start Start Validation Spike Spike Sample with Nitrite + Amine Precursor Start->Spike Inhibitor Add Sulfamic Acid (Inhibitor) Spike->Inhibitor Extract Perform Extraction Inhibitor->Extract Compare Compare with Unspiked Control Extract->Compare Result Result Analysis Compare->Result Pass PASS: No Increase in Signal (Method is Robust) Result->Pass Equal Signals Fail FAIL: Signal Increased (In-Situ Formation Occurred) Result->Fail High Signal

Figure 2: Decision tree for validating the absence of artifact formation.

Module 4: Troubleshooting FAQ

Q: I am seeing a peak for 3-hydroxy-NMBA in my blank injection. Is the column contaminated?

  • Likely Cause: Contaminated solvents or needle wash.

  • Fix: Check your water source. Deionized water systems can develop biofilms that generate nitrites. Use LC-MS grade bottled water. Ensure your needle wash does not contain secondary amines (common in some basic washes).

Q: Why is Sulfamic Acid preferred over Ascorbic Acid?

  • Reason: Ascorbic acid reduces nitrite to Nitric Oxide (NO).[3][4] Under certain aerobic conditions, NO can re-oxidize to

    
    , potentially restarting the nitrosation cycle. Sulfamic acid converts nitrite to 
    
    
    
    gas, which is chemically inert and leaves the system permanently.

Q: My recovery of 3-hydroxy-NMBA is low when using Sulfamic Acid.

  • Troubleshoot: 3-hydroxy-NMBA is polar. Ensure the pH of the sulfamic acid solution isn't altering the ionization state of your analyte during the SPE or Liquid-Liquid Extraction step. You may need to buffer the solution after the initial quenching period but before injection/cleanup.

References
  • USP General Chapter <1469> Nitrosamine Impurities . United States Pharmacopeia. (2021).[5] Procedures for the detection and quantitation of nitrosamine impurities. Link

  • Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA). (2024).[6][7][8] Guidance for Industry. Link

  • Schmidtsdorff, S., et al. (2022). "Prevention of Artifactual Formation of N-Nitrosamines during the Analysis of Pharmaceutical Products." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates Sulfamic Acid efficacy). Link

  • European Medicines Agency (EMA) . (2023). "Nitrosamine impurities in human medicinal products."[6][8][9][10][11][12][13] EMA/409815/2020. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid CAS Number: 77382-78-6 Hazard Class: High-Potency Carcinogen / Mutagen (Nitrosamine Derivative) Immediate Action: Handle only within a certified chemical fume hood or glove box. Zero skin contact tolerance.[1]

Hazard Identification & Risk Assessment

This compound is a derivative of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) .[2][3] Like other N-nitrosamines, it possesses a nitroso group bonded to an amine, a structural motif known to alkylate DNA, leading to mutagenesis and carcinogenesis.

Hazard Category Description Mechanism of Action
Carcinogenicity High Risk Metabolic activation (α-hydroxylation) generates diazonium ions that alkylate DNA bases (e.g., O6-methylguanine), causing replication errors.
Acute Toxicity Moderate to HighPotential for liver and kidney toxicity upon systemic absorption.
Routes of Entry Inhalation, Dermal, IngestionLipophilic nature allows rapid transdermal absorption. Dust/aerosols are inhalation hazards.
Personal Protective Equipment (PPE) Matrix

Directive: PPE is the last line of defense, not the first. Engineering controls (fume hoods) are primary.

PPE Component Specification Rationale / Causality
Gloves (Primary) Nitrile (4 mil minimum) Provides tactile sensitivity and chemical resistance.
Gloves (Secondary) Nitrile (Extended Cuff) or Laminate Double-gloving is mandatory. The outer glove protects against splashes; the inner glove prevents contamination during doffing.
Body Protection Tyvek® Lab Coat / Coverall Cotton lab coats are porous and retain carcinogens. Tyvek provides a non-porous barrier against particulates and splashes.
Respiratory N95 (Minimum) / P100 (Preferred) Required only if working outside a glove box (e.g., in a fume hood) to protect against accidental aerosolization during weighing.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for liquid splashes of carcinogens.
Engineering Controls & Containment

Primary Barrier: Class II, Type A2 Biological Safety Cabinet (if sterile) or Chemical Fume Hood.

  • Airflow Check: Verify face velocity is 80–100 fpm before opening the vial.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitrosamine powders are often electrostatic, increasing dispersion risk.

Operational Protocol: Handling & Weighing

Goal: Create a self-validating workflow that prevents exposure.

Step 1: Preparation

  • Place a plastic-backed absorbent mat (absorbent side up) in the fume hood.

  • Pre-weigh a sealable secondary container (e.g., scintillation vial) to avoid bringing the stock bottle to the balance if possible.

  • Validation: Check that the sash is at the safe working height.

Step 2: Weighing (The "Closed Transfer" Method)

  • Open the stock vial inside the hood.

  • Use a disposable spatula to transfer the solid into a tared vial.

  • Critical Step: Wipe the threads of the stock vial and the transfer vial with a Kimwipe dampened in methanol before closing. This prevents "crust" formation on the cap that generates dust upon reopening.

  • Seal both vials immediately.

Step 3: Solubilization

  • Add solvent (e.g., DMSO, Methanol) to the transfer vial inside the hood.

  • Vortex inside the hood.

  • Logic: Solutions are safer than powders (no inhalation risk), but they penetrate gloves faster. Change outer gloves immediately if a splash occurs.

Decontamination & Disposal

Warning: Do NOT use Bleach (Sodium Hypochlorite). It can react with amines to form chloramines or fail to fully degrade the nitrosamine core.

Recommended Decontamination Agent:

  • Surfactant/Water Wash: For general cleaning (removes residue).

  • Destruction (If required): 50% Hydrobromic acid (HBr) in Glacial Acetic Acid (1:1). Note: This is extremely hazardous and should only be done if you have a validated protocol. For most labs, "Bag and Tag" is safer.

Disposal Decision Tree:

  • Solids (Gloves, Mats, Vials): Place in a clear hazardous waste bag -> Seal -> Place in a secondary "Carcinogen" labeled bag -> Incineration stream.

  • Liquids: Segregate into "High Hazard / Carcinogen" liquid waste. Do not mix with general organic solvents to prevent cross-contamination of bulk waste drums.

Emergency Response

Scenario: Powder Spill inside Fume Hood

  • STOP: Do not panic. The hood is containing the hazard.

  • Cover: Gently place a solvent-dampened absorbent pad over the powder to prevent aerosolization.

  • Wipe: Wipe from the outside in.

  • Dispose: All cleanup materials go into the solid carcinogen waste.

Scenario: Skin Exposure

  • Remove: Peel off gloves/clothing immediately.

  • Wash: Rinse with cold water (warm water opens pores) and soap for 15 minutes.

  • Report: Seek medical evaluation.[1][4] Nitrosamines are delayed-action carcinogens; immediate symptoms may be absent.

Visualized Workflows
Figure 1: Safe Handling Logic Flow

A self-validating loop for handling high-potency nitrosamines.

HandlingProtocol Start Start: PPE Verification CheckHood Check Fume Hood (Velocity > 80 fpm) Start->CheckHood Prep Prep: Absorbent Mat & Anti-Static Gun CheckHood->Prep Weigh Weighing: Closed Transfer (Avoid Dust) Prep->Weigh Weigh->Prep Spill? Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Decon Decon: Wipe Threads & Seal Vials Solubilize->Decon Exit Exit: Doff Outer Gloves -> Wash Hands Decon->Exit

Caption: Operational workflow emphasizing the "Closed Transfer" method to minimize dust exposure.

Figure 2: Waste Disposal Decision Tree

Segregation logic to prevent downstream contamination.

DisposalTree Waste Waste Generated Type Identify State Waste->Type Solid Solid Waste (Gloves, Mats, Vials) Type->Solid Liquid Liquid Waste (Stock Solutions) Type->Liquid ActionSolid Double Bag Label: 'Carcinogen' Solid->ActionSolid ActionLiquid Segregated Bottle Label: 'High Hazard' Liquid->ActionLiquid Destruction Incineration (Do NOT Autoclave) ActionSolid->Destruction ActionLiquid->Destruction

Caption: Critical segregation path ensuring nitrosamines are incinerated, not autoclaved or sewered.

References
  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • National Institutes of Health (NIH). (n.d.). Guidelines for the Use of N-Nitrosamines in Animal Research. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.